2-Cyclohexylethylmagnesium bromide
Overview
Description
2-Cyclohexylethylmagnesium bromide is a Grignard reagent commonly used in organic synthesis. It is a versatile compound that can form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. The compound has the molecular formula C₈H₁₅BrMg and is typically used in solution form, often in tetrahydrofuran (THF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexylethylmagnesium bromide is synthesized by reacting cyclohexylethyl bromide with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C6H11CH2Br+Mg→C6H11CH2MgBr
The magnesium inserts itself between the carbon and bromine atoms, forming the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity. The product is often standardized by titration against a known acid to determine its concentration .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylethylmagnesium bromide undergoes several types of reactions, including:
Addition Reactions: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can substitute halides in alkyl halides.
Reduction Reactions: Can reduce certain functional groups under specific conditions.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols, respectively.
Esters and Acid Halides: Reacts to form tertiary alcohols after two additions.
Epoxides: Reacts to form alcohols by opening the epoxide ring.
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: Formed when reacting with carbon dioxide .
Scientific Research Applications
2-Cyclohexylethylmagnesium bromide is widely used in scientific research for:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates.
Material Science: Preparation of polymers and other advanced materials.
Biological Studies: Used in the synthesis of biologically active compounds .
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom in the Grignard reagent stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles like carbonyl compounds. This leads to the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmagnesium bromide
- Ethylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
2-Cyclohexylethylmagnesium bromide is unique due to its ability to form stable carbon-carbon bonds with a cyclohexyl group, which can impart specific steric and electronic properties to the final product. This makes it particularly useful in the synthesis of complex organic molecules where such properties are desired .
Properties
IUPAC Name |
magnesium;ethylcyclohexane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIGHHSJJLPFU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1CCCCC1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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